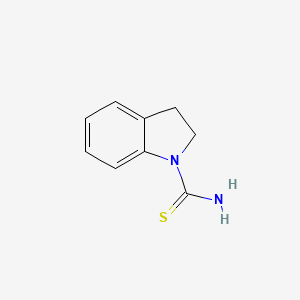

Indoline-1-carbothioamide

概要

説明

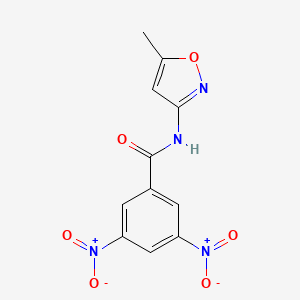

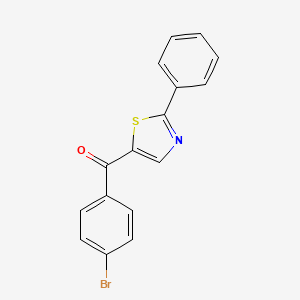

Indoline-1-carbothioamide is a chemical compound with the empirical formula C9H10N2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Indoline derivatives can be synthesized using N-(4-aminophenyl)indoline-1-carbothiamide as a precursor . The confirmation of synthesized compounds can be done by 1H-NMR, 13C-NMR, LC-MS (ESI), and FT-IR .Molecular Structure Analysis

The structure of indoline derivatives has been studied in detail by X-ray diffraction analysis . This revealed high lability of certain fragments .Chemical Reactions Analysis

Indoline-1-carbothioamide can undergo various chemical reactions. For instance, a seemingly trivial indoline oxidation en route to a target compound was complicated by epimerization of a stereogenic hemiaminal center under most standard oxidation conditions .Physical And Chemical Properties Analysis

Indoline-1-carbothioamide is a solid substance . It is part of a collection of unique chemicals provided to early discovery researchers . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Anticancer Properties

Indoline-1-carbothioamide has garnered attention for its potential as an anticancer agent. Researchers have discovered that this compound exhibits promising cytotoxic effects against cancer cells. Its unique structure allows it to interact with amino acid residues in proteins, making it a valuable scaffold for designing targeted therapies. Further studies are underway to explore its efficacy in specific cancer types and potential combination therapies .

Antibacterial Activity

Indoline-1-carbothioamide also demonstrates antibacterial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. By disrupting bacterial cell membranes or interfering with essential cellular processes, this compound could contribute to the development of novel antibiotics. Researchers are investigating its mechanism of action and optimizing its antibacterial potential .

Neuroprotective Effects

In recent studies, indoline derivatives have emerged as multifunctional neuroprotective agents. Specifically, they show promise in battling ischemic stroke. These compounds exhibit antioxidant activity, protecting neuronal cells from oxidative stress-induced damage. Their potential in preventing or mitigating stroke-related brain injury is an exciting avenue for further exploration .

Cardiovascular Applications

Indoline-1-carbothioamide’s unique structure contributes to its cardiovascular benefits. Researchers have observed its vasodilatory effects, which could be valuable in managing hypertension. Additionally, its anti-inflammatory properties may play a role in preventing cardiovascular diseases. Ongoing investigations aim to uncover its full potential in cardiovascular therapeutics .

Analgesic Properties

Preliminary studies suggest that indoline-1-carbothioamide possesses analgesic activity. By modulating pain pathways, it could serve as a novel pain-relieving agent. Researchers are exploring its efficacy in both acute and chronic pain management .

Anti-Inflammatory Potential

Indoline-1-carbothioamide’s anti-inflammatory effects make it an intriguing candidate for treating inflammatory conditions. By targeting inflammatory mediators, it may offer relief in diseases such as rheumatoid arthritis, inflammatory bowel disease, and more. Further investigations are needed to validate its therapeutic impact .

As research continues, indoline-1-carbothioamide and its derivatives will likely find broader applications across various fields. Their unique properties and versatile pharmacological profiles make them valuable additions to the toolbox of medicinal chemists. 🌿🔬

Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2022). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 11(7), 735–748. DOI: 10.1002/open.202200235 (Abstract) Design, synthesis and biological evaluation of indoline derivatives as multifunctional neuroprotective agents for battling ischemic stroke. Medicinal Chemistry Research, 31, 1–12. DOI: 10.1007/s00044-022-02875-1

作用機序

Target of Action

Indoline-1-carbothioamide is a compound that has been studied for its potential therapeutic effects. Indoline derivatives have been found to exhibit binding affinity to n-methyl-d-aspartic acid receptors 2b (nmda-glun2b), which play a crucial role in neuronal communication .

Mode of Action

The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the function of the target proteins, potentially influencing cellular processes .

Biochemical Pathways

Indole derivatives, which include indoline, are known to be involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indoline derivatives may influence a wide range of biochemical pathways.

Pharmacokinetics

The indoline structure is known to improve the physicochemical properties of compounds, increasing their water solubility and decreasing their lipid solubility . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Indoline-1-carbothioamide and its derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells, suggesting potential antioxidant activity . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, some indoline derivatives significantly elevated the cell survival rate . These findings suggest that Indoline-1-carbothioamide may have molecular and cellular effects that contribute to its potential therapeutic benefits.

Action Environment

It’s known that the efficacy of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and the specific characteristics of the biological environment .

Safety and Hazards

Indoline-1-carbothioamide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/protective clothing/eye protection/face protection .

将来の方向性

While specific future directions for Indoline-1-carbothioamide were not found in the search results, research on indoline derivatives is ongoing. For instance, a recent study discussed the development of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery .

特性

IUPAC Name |

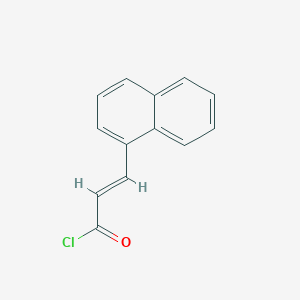

2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLMZSGSTGOPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)